molecular formula C6H12N2 B3017300 6-Methyl-1,6-diazaspiro[3.3]heptane CAS No. 1823887-08-6

6-Methyl-1,6-diazaspiro[3.3]heptane

Cat. No.: B3017300
CAS No.: 1823887-08-6
M. Wt: 112.176
InChI Key: ZPAJIQSAXYITPM-UHFFFAOYSA-N
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Description

6-Methyl-1,6-diazaspiro[33]heptane is a chemical compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms and a methyl group attached to one of the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1,6-diazaspiro[3.3]heptane typically involves multi-step processes. One common method includes the cyclization of appropriate precursors through double substitution reactions between di-electrophiles and di-nucleophiles. This method often results in higher yields and may not require extensive purification through chromatography .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1,6-diazaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce amines or hydrocarbons.

Scientific Research Applications

6-Methyl-1,6-diazaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,6-diazaspiro[3.3]heptane involves its interaction with molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1,6-diazaspiro[3.3]heptane is unique due to the presence of the methyl group, which can influence its steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

6-Methyl-1,6-diazaspiro[3.3]heptane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a spirocyclic arrangement characterized by a diazaspiro structure, which contributes to its unique chemical properties. The molecular formula is C8H14N2C_8H_{14}N_2, and it has been noted for its ability to undergo multiple chemical reactions, including oxidation, reduction, and substitution reactions, resulting in a variety of derivatives with distinct biological activities.

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : It has been identified as an inhibitor of soluble epoxide hydrolase (sEH), which is implicated in several disease states including cardiovascular and inflammatory diseases. The inhibition of sEH can modulate pathways related to pain and inflammation .
  • Receptor Binding : The compound acts as a ligand for specific receptors, influencing their activity and potentially leading to therapeutic effects in conditions such as cancer and neurological disorders .

Anticonvulsant Properties

Research has shown that derivatives of this compound exhibit anticonvulsant activity. A study demonstrated that certain substituted derivatives provided protection against seizures in animal models through maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. For instance, one derivative showed an effective dose (ED50) of 12.5 mg/kg with a favorable protection index compared to traditional anticonvulsants like phenytoin .

Antimicrobial and Antiviral Activity

The compound has also been investigated for its antimicrobial and antiviral properties. Preliminary studies indicate that it may possess activity against various pathogens, making it a candidate for further research in infectious disease treatment .

Case Study 1: Anticonvulsant Activity Evaluation

A series of experiments evaluated the anticonvulsant efficacy of several derivatives of this compound. The results showed that compounds with specific substitutions exhibited significant protective effects against induced seizures:

CompoundED50 (mg/kg)TD50 (mg/kg)Protection Index
6-Methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione12.531024.8

This study highlights the potential of modifying the spirocyclic structure to enhance anticonvulsant activity while maintaining a favorable safety profile.

Case Study 2: Inhibition of Soluble Epoxide Hydrolase

Another study focused on the application of this compound as an sEH inhibitor. The findings suggested that this compound could effectively reduce inflammation markers in models of rheumatoid arthritis, demonstrating its potential therapeutic role in managing chronic inflammatory conditions .

Applications in Drug Development

Given its diverse biological activities, this compound is being explored as a lead compound in drug development:

  • Therapeutic Agent : Its properties as an sEH inhibitor position it as a candidate for treating conditions such as hypertension and inflammatory diseases.
  • Drug Design : The structural characteristics allow it to serve as a bioisostere for piperazine in drug design, potentially leading to compounds with improved pharmacokinetic profiles and reduced side effects .

Properties

IUPAC Name

6-methyl-1,6-diazaspiro[3.3]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-8-4-6(5-8)2-3-7-6/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAJIQSAXYITPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(C1)CCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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